(R)-1-(4-Morpholinophenyl)ethan-1-ol
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Overview
Description
®-1-(4-Morpholinophenyl)ethanol is a chiral compound characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Morpholinophenyl)ethanol typically involves the reduction of the corresponding ketone, ®-1-(4-Morpholinophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Morpholinophenyl)ethanol may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the desired alcohol. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Morpholinophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-(4-Morpholinophenyl)ethanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of ®-1-(4-Morpholinophenyl)ethane.
Substitution: The hydroxyl group in ®-1-(4-Morpholinophenyl)ethanol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: ®-1-(4-Morpholinophenyl)ethanone.
Reduction: ®-1-(4-Morpholinophenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
®-1-(4-Morpholinophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of ®-1-(4-Morpholinophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Morpholinophenyl)ethanol
- 1-(4-Morpholinophenyl)ethanone
- 1-(4-Morpholinophenyl)ethane
Uniqueness
®-1-(4-Morpholinophenyl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This distinguishes it from its achiral or differently chiral counterparts, making it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(1R)-1-(4-morpholin-4-ylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKCERPEMRDQKS-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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